molecular formula C23H21N5O3S B10874991 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B10874991
M. Wt: 447.5 g/mol
InChI Key: GJAQIZVNLNGBCQ-UHFFFAOYSA-N
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Description

The compound 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide is a complex organic molecule featuring a pyrazolone core, a sulfonamide group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to yield 3-methyl-1-phenyl-2-pyrazolin-5-one.

    Condensation Reaction: The pyrazolone derivative is then reacted with an appropriate aldehyde (e.g., 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-carbaldehyde) in the presence of a base to form the pyrazolylidene intermediate.

    Sulfonamide Formation: The intermediate is further reacted with 2-aminopyridine and benzenesulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazolylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Oxidized pyrazolone derivatives.

    Reduction: Reduced pyrazolylidene derivatives.

    Substitution: Various substituted sulfonamide and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression makes it a promising therapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-3-yl)benzenesulfonamide
  • 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-4-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The position of the pyridine ring and the nature of the substituents on the pyrazolone core can lead to differences in how the compound interacts with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

4-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C23H21N5O3S/c1-16(22-17(2)26-28(23(22)29)19-8-4-3-5-9-19)25-18-11-13-20(14-12-18)32(30,31)27-21-10-6-7-15-24-21/h3-15,26H,1-2H3,(H,24,27)

InChI Key

GJAQIZVNLNGBCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)C

Origin of Product

United States

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